molecular formula C31H26N2 B106453 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] CAS No. 62035-55-6

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]

Cat. No.: B106453
CAS No.: 62035-55-6
M. Wt: 426.5 g/mol
InChI Key: FKVBGXWKQIQOFG-UHFFFAOYSA-N
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Description

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is a synthetic organic compound designed for research applications. This molecule features two 5H-dibenz[b,f]azepine units, a privileged scaffold in medicinal chemistry, linked by a trimethylene (1,3-propanediyl) bridge. The dibenzazepine structure is a core component in several commercially significant entities, most notably the anticonvulsant and mood-stabilizing drug carbamazepine . The presence of this well-studied pharmacophore suggests potential research value in neuroscience and biochemistry. The primary mechanism of action for dibenzazepine-based compounds, such as carbamazepine, is the use-dependent blockade of voltage-gated sodium channels. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and diminishes synaptic transmission . Consequently, this bifunctional dimer may be of interest for investigating ion channel modulation, neuronal excitability, and for the development of novel neuroactive compounds. Its structural framework is also relevant in materials science, as related dibenzazepine derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific properties and suitability for their applications.

Properties

IUPAC Name

11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVBGXWKQIQOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C31H26N2
  • Molecular Weight : 426.55 g/mol
  • CAS Number : 62035-55-6
  • Appearance : Pale yellow solid
  • Solubility : Soluble in chloroform and dichloromethane (DCM)
  • Melting Point : 164-166 °C
  • Boiling Point : Predicted at 620.1 °C

Medicinal Chemistry Applications

  • Impurity in Drug Synthesis :
    • 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is primarily recognized as an impurity in the synthesis of Opipramol, which is used as an antidepressant and antipsychotic medication. Understanding and controlling impurities in drug formulations is crucial for ensuring efficacy and safety during pharmaceutical development .
  • Therapeutic Investigations :
    • The compound has been studied for its potential therapeutic effects, particularly in modulating neurotransmitter systems. Research indicates that it may interact with serotonin and dopamine receptors, which are vital in treating mood disorders .
  • Toxicological Studies :
    • Investigating the toxicological profile of this compound is essential to assess its safety as an impurity in pharmaceuticals. Studies focus on its metabolic pathways and potential adverse effects when present in drug formulations .

Industrial Applications

  • Chemical Research :
    • As a building block in organic synthesis, 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] can serve as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with desired biological activities .
  • Material Science :
    • The compound's properties may lend themselves to applications in material science, particularly in developing new polymers or materials that require specific chemical functionalities. Its stability and solubility characteristics make it suitable for various formulations .

Mechanism of Action

The mechanism of action of 11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenzazepine derivatives are a diverse class of compounds with applications in medicinal chemistry, materials science, and synthetic intermediates. Below, 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is compared to structurally and functionally related analogs.

Carbamazepine (5H-Dibenz[b,f]azepine-5-carboxamide)

Carbamazepine (CAS: 298-46-4) is a widely used antiepileptic and mood-stabilizing drug. Unlike the dimeric target compound, Carbamazepine is a monomer with a carboxamide group at the 5-position (C₁₅H₁₂N₂O, MW: 236.26 g/mol) .

Property 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] Carbamazepine
Molecular Weight 426.55 g/mol 236.26 g/mol
Solubility Chloroform, DCM Ethanol, acetone
Bioactivity Synthetic impurity (non-therapeutic) Anticonvulsant, analgesic
Key Structural Feature Dimeric, 1,3-propanediyl linker Monomeric, 5-carboxamide

Carbamazepine’s therapeutic efficacy arises from sodium channel modulation, whereas the target compound’s dimeric structure likely reduces membrane permeability, limiting bioactivity .

5,5'-(9H-Fluorene-2,7-diyl)bis[5H-dibenz[b,f]azepine]

This derivative (CAS: 273381-59-2) replaces the 1,3-propanediyl linker with a rigid fluorene-diyl group, resulting in a larger molecular framework (C₄₁H₃₀N₂ , MW: 550.69 g/mol) .

Property 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] Fluorene-diyl Derivative
Molecular Weight 426.55 g/mol 550.69 g/mol
Linker Flexibility Flexible propane spacer Rigid fluorene spacer
Applications Pharmaceutical impurity Materials science (potential)

5-Cyano-5H-dibenz[b,f]azepine

This derivative introduces a cyano group at the 5-position, synthesized via halogenation followed by hydrolysis (C₁₅H₁₀N₂, MW: 218.26 g/mol) .

Property 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] 5-Cyano Derivative
Functional Group Dimeric, no substituents Monomeric, 5-cyano
Synthetic Route Dimerization during Opipramol synthesis Halogenation/hydrolysis
Reactivity Stable impurity Hydrolyzes to carboxamide

The cyano derivative serves as an intermediate for carboxamide drugs (e.g., Carbamazepine), highlighting the target compound’s distinct role as a synthetic byproduct .

Antioxidant 5H-Dibenzazepine Derivatives

Novel 5H-dibenzazepines with aminophenol substituents (e.g., 5-(3-aminophenyl)-5H-dibenzazepine) exhibit antioxidant activity in vitro, contrasting with the inert nature of the target compound .

Property 5,5'-(1,3-Propanediyl)bis[5H-dibenzazepine] Antioxidant Derivatives
Substituents No functional groups Hydroxyl/aminophenyl groups
Bioactivity Non-reactive Radical scavenging (IC₅₀: ~10 µM)
Applications Impurity analysis Therapeutic candidates

The presence of electron-donating groups (e.g., -OH, -NH₂) in antioxidant derivatives enhances redox activity, absent in the target compound .

Biological Activity

5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is a dibenzo[b,f]azepine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique molecular structure, which includes a rigid dibenzodiazepine framework that may enhance its pharmacological properties.

  • Molecular Formula : C₃₁H₂₆N₂
  • Molecular Weight : 426.5 g/mol
  • Melting Point : 164-166 °C
  • Solubility : Soluble in chloroform and dichloromethane (DCM) .

The biological activity of 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] is primarily attributed to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent apoptosis in cancer cells. Additionally, compounds within the dibenzo[b,f]azepine class have been shown to act as DNA intercalators, further contributing to their cytotoxic effects .

Anticancer Activity

Recent studies have focused on the anticancer potential of dibenzo[b,f]azepines, including derivatives similar to 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]. For instance:

  • A study evaluated a series of dibenzo[b,f]azepines for their anti-proliferative activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). One derivative (designated as 5e ) exhibited significant activity with an IC₅₀ value of 6.36 ± 0.36 µM against topoisomerase II .
  • Further evaluation revealed that 5e demonstrated cytotoxic effects against leukemia SR cells with an IC₅₀ of 13.05 ± 0.62 µM. In vivo studies indicated that this compound inhibited tumor proliferation by 62.7%, significantly reducing tumor volume compared to standard treatments like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the dibenzo[b,f]azepine structure can lead to enhanced biological activity. Rigidification of the compound has been associated with improved potency against cancer cell lines and better inhibition of topoisomerase II .

Summary Table of Biological Activities

CompoundTargetIC₅₀ (µM)Effect
5eTopoisomerase II6.36 ± 0.36Significant inhibition
5eLeukemia SR Cells13.05 ± 0.62Cytotoxic effect
DoxorubicinVarious Cancer CellsVariesStandard treatment

Preparation Methods

Reaction Mechanism and Optimization

For the target dimer, the hypothetical precursor 10,11-dihydro-5H-dibenz[b,f]azepine would be linked via a 1,3-propanediyl group. Dehydrogenation would remove two hydrogen atoms from each azepine ring, forming the conjugated system. Key parameters include:

  • Catalyst Selection : Noble metals (Pd/C, Pt/C) or metal oxides (Fe₂O₃, Cr₂O₃).

  • Temperature : Optimal range of 210–250°C to balance reaction rate and product stability.

  • Hydrogen Acceptor : Nitrotoluene, which facilitates hydrogen transfer and prevents catalyst poisoning.

Table 1: Hypothetical Dehydrogenation Conditions for Propanediyl-Linked Precursor

ParameterValue/RangeSource Derivation
Catalyst5% Pd/C
Temperature230°C
Reaction Time6–8 hoursExtrapolated from
Yield (Expected)70–85%Based on yields

This method’s advantage lies in its one-step liquid-phase operation, avoiding the multi-step sequences required for traditional acylation-bromination-dehydrohalogenation routes.

Coupling Reactions of 5H-Dibenz[b,f]azepine Monomers

The dimeric structure suggests a coupling strategy between two 5H-dibenz[b,f]azepine units using a 1,3-di-electrophilic propane derivative. While direct examples are absent in the provided sources, analogous reactions from dibenzazepine chemistry offer guidance.

Nucleophilic Alkylation with 1,3-Dihalopropane

Reaction of 5H-dibenz[b,f]azepine with 1,3-dibromopropane under basic conditions could yield the target compound. The nitrogen atom in the azepine ring acts as a nucleophile, displacing bromide ions. However, steric hindrance from the tricyclic structure may necessitate vigorous conditions.

Table 2: Hypothetical Alkylation Conditions

ComponentDetailsRationale
SolventDMF or DMSOHigh polarity aids SN2
BaseK₂CO₃ or Cs₂CO₃Deprotonates amine
Temperature80–100°CAccelerates reaction
Yield (Expected)50–65%Based on analogues

This method’s feasibility is supported by the acetylation of 5H-dibenz[b,f]azepine using acetic anhydride, demonstrating the reactivity of the azepine nitrogen.

Functionalization of Pre-Formed Dibenzazepine Derivatives

Intermediate functionalization offers another pathway. For instance, introducing a propanediyl linker during the synthesis of a dibenzazepine monomer could precede dimerization.

Bromination Followed by Coupling

Bromination of 5H-dibenz[b,f]azepine at the 10-position (as in) generates a reactive site for cross-coupling. A Suzuki-Miyaura coupling with 1,3-propanediyl bis-boronic acid could then form the dimer.

Challenges and Limitations

  • Steric Hindrance : The tricyclic structure of 5H-dibenz[b,f]azepine may impede coupling reactions, necessitating high temperatures or prolonged reaction times.

  • Regioselectivity : Functionalization at specific positions (e.g., 10- or 11-) is critical for dimer formation, requiring precise control.

  • Catalyst Deactivation : Noble metal catalysts may be inhibited by the electron-rich azepine rings, as noted in dehydrogenation studies .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5H-dibenz[b,f]azepine and its derivatives?

  • Answer : Key methods include:

  • Friedel-Crafts ring closure : Utilizing nitrogen-containing carboxylic acids and alkanols with catalysts like AlCl₃ or PPA (polyphosphoric acid) to achieve high yields .
  • N-acylation : Reacting 5H-dibenz[b,f]azepine with acyl chlorides (e.g., 3-chloropropionyl chloride) to form intermediates like 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one .
  • Phosgene-mediated carboxamide synthesis : Reacting 5H-dibenz[b,f]azepine with phosgene to form 5-chlorocarbonyl derivatives, followed by ammonia treatment to yield carboxamide derivatives (e.g., carbamazepine) .
  • Table : Comparison of reaction conditions:
MethodCatalyst/ConditionsKey ProductReference
Friedel-CraftsAlCl₃, PPA, 80–120°CAzepine/azocine derivatives
N-acylation3-chloropropionyl chloride, RT3-chloro-1-(azepinyl)propan-1-one
Phosgene reactionToluene, 70°C → ethanol, reflux5H-dibenzazepine-5-carboxamide

Q. What spectroscopic techniques are employed to characterize 5H-dibenz[b,f]azepine derivatives?

  • Answer :

  • NMR spectroscopy : Used to confirm substituent positions (e.g., δH 6.62–7.64 ppm for aromatic protons; δC 104.0–138.3 ppm for carbon environments) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., m/z 262.0183 for C₁₄H₉Cl₂N) validates molecular formulas .
  • X-ray crystallography : Resolves structural conformations (e.g., boat-shaped azepine rings with dihedral angles of 46.95°–52.21° between benzene rings) .

Q. What safety protocols are essential when handling 5H-dibenz[b,f]azepine derivatives?

  • Answer : Classified as UN 3077 (Environmentally Hazardous, Solid, N.O.S.) under transport regulations (ADR/RID, IMDG, IATA). Key precautions include:

  • Use of PPE (gloves, goggles) to avoid inhalation/contact.
  • Storage in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can synthetic challenges in introducing cyano groups at the 5-position of 5H-dibenz[b,f]azepine be addressed?

  • Answer : Direct reaction with cyanogen chloride fails due to low reactivity. A modified approach involves:

  • Polar solvent systems : Using strongly polar substances (e.g., DMF) to stabilize intermediates.
  • Stepwise functionalization : Halocyanogen reaction followed by hydrolysis (0–40°C, acidic/basic conditions) to convert cyano to carboxamide groups .

Q. What structural insights can X-ray crystallography provide for 5H-dibenz[b,f]azepine derivatives?

  • Answer : Single-crystal X-ray analysis reveals:

  • Boat conformation : The azepine ring adopts a non-planar boat structure, influencing π-π stacking in solid-state packing.
  • Dihedral angles : Angles between benzene rings (46.95°–52.21°) affect electronic conjugation and solubility .

Q. How are isotopic labeling and purity analysis performed for deuterated derivatives?

  • Answer :

  • Deuterium exchange : Stirring dehydro-DMI hydrochloride in D₂O under D₂ gas with Pd/C catalyst (6 hours, RT).
  • Analytical validation : GC-MS and TLC confirm isotopic distribution (e.g., 81.6% d₂, 9.0% d₁) .

Q. How does Friedel-Crafts methodology optimize the synthesis of dibenzazepine heterocycles?

  • Answer :

  • Catalyst selection : AlCl₃ or PPA enhances electrophilic aromatic substitution.
  • Yield optimization : High yields (>80%) are achieved via controlled ring closure of o-arylaminophenylacetic acids .

Q. What strategies are used to design bioactive 5H-dibenz[b,f]azepine derivatives for therapeutic applications?

  • Answer :

  • Anti-inflammatory agents : Lithiation (n-BuLi) followed by CO₂ insertion yields 4-carboxy derivatives .
  • Anticonvulsants : Phosgene-mediated carboxamide synthesis produces carbamazepine analogs .

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